

# SRX3207: A Paradigm Shift in Immuno-Oncology by Dual Syk/PI3K Inhibition

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Compound of Interest		
Compound Name:	SRX3207	
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A Comparative Analysis of **SRX3207** Versus Single-Target Syk Inhibition for Reprogramming the Tumor Microenvironment

In the landscape of cancer immunotherapy, targeting the tumor microenvironment (TME) has emerged as a critical strategy to overcome therapeutic resistance. Tumor-Associated Macrophages (TAMs) are key cellular players in the TME, often adopting an immunosuppressive M2-like phenotype that promotes tumor growth, angiogenesis, and metastasis while hindering anti-tumor T-cell responses. Spleen tyrosine kinase (Syk) has been identified as a crucial signaling node in macrophages that drives this pro-tumorigenic polarization. While inhibiting Syk alone has shown promise, the novel dual inhibitor SRX3207, which concurrently targets Syk and Phosphoinositide 3-kinase (PI3K), represents a more comprehensive approach to relieving tumor immunosuppression.

This guide provides a detailed comparison of the dual Syk/PI3K inhibitor **SRX3207** against Syk-only inhibition, supported by preclinical data demonstrating the superior efficacy of the dual-targeting strategy.

### Mechanism of Action: Overcoming Redundancy in Immunosuppressive Signaling

Syk and PI3K are both integral components of signaling pathways that regulate macrophage function. Syk operates upstream of PI3K in certain contexts, and both contribute to the establishment of an immunosuppressive state characterized by the expression of anti-



inflammatory cytokines and the stabilization of hypoxia-inducible factor 1-alpha (HIF- $1\alpha$ ), a key transcription factor for pro-tumorigenic genes.

Inhibition of Syk alone, for instance with Fostamatinib (R788), can partially block these immunosuppressive signals. However, signaling redundancy and potential compensatory pathways can limit the efficacy of single-agent therapy. **SRX3207** was developed as a "first-inclass" dual inhibitor to simultaneously block both Syk and PI3K signaling cascades within a single molecule. This dual blockade leads to a more profound reprogramming of TAMs from an immunosuppressive M2-like phenotype to a pro-inflammatory, anti-tumor M1-like phenotype. This shift enhances the recruitment and activation of cytotoxic CD8+ T cells into the tumor, fostering a robust anti-tumor immune response.

## Comparative Efficacy: SRX3207 vs. Syk Inhibition Alone

Preclinical studies in syngeneic mouse tumor models provide compelling evidence for the superior anti-tumor activity of **SRX3207** compared to the Syk-selective inhibitor Fostamatinib (R788).

#### **In Vitro Potency**

A direct comparison of the half-maximal inhibitory concentrations (IC50) highlights the potent dual activity of **SRX3207**.

Table 1: Inhibitory Activity (IC50) of **SRX3207** and Fostamatinib (Active Metabolite R406)

Compound	Target	IC50 (nM)	
SRX3207	Syk	39.9 <b>[1][2]</b>	
	ΡΙ3Κα	244[1][2]	
	ΡΙ3Κδ	388[1]	
	РІЗКу	9790[1]	

| Fostamatinib (R406) | Syk | 41[3][4][5] |



Data compiled from publicly available sources.

### **In Vivo Anti-Tumor Efficacy**

In a Lewis Lung Carcinoma (LLC) syngeneic mouse model, **SRX3207** demonstrated significantly greater tumor growth inhibition and improvement in survival compared to either a Syk inhibitor (R788) or a PI3Ky inhibitor (IPI549) administered as single agents.

Table 2: In Vivo Efficacy in LLC Tumor Model

Treatment Group (dose)	Mean Tumor Volume (mm³) at Day 21 (approx.)	Percent Tumor Growth Inhibition (vs. Vehicle)
Vehicle	~1500	0%
Fostamatinib (R788) (40 mg/kg)	~900	~40%
IPI549 (PI3Ky inhibitor)	~1000	~33%

| **SRX3207** (10 mg/kg) | ~400 | ~73% |

Data estimated from graphical representations in Joshi S, et al. Mol Cancer Ther. 2020.

Table 3: Survival Analysis in LLC Tumor Model

Treatment Group	Median Survival	Percent Survival at Day 30 (approx.)
Vehicle	~22 days	0%
Fostamatinib (R788)	~28 days	~20%
IPI549 (PI3Ky inhibitor)	~26 days	~0%

| **SRX3207** | >30 days | ~80% |

Data estimated from graphical representations in Joshi S, et al. Mol Cancer Ther. 2020.



These data underscore that **SRX3207** achieves a more potent anti-tumor effect at a lower dose compared to the Syk-only inhibitor, highlighting the synergistic benefit of dual Syk/PI3K pathway blockade.

### **Impact on the Tumor Immune Microenvironment**

The superior efficacy of **SRX3207** is rooted in its ability to more effectively remodel the tumor immune microenvironment.

Table 4: Effects on Tumor-Infiltrating Lymphocytes (TILs)

Treatment	Effect on CD8+ T Cells	Effect on Immunosuppressiv e Gene Expression in TAMs	Effect on Immunostimulatory Gene Expression in TAMs
Fostamatinib (R788)	Increased infiltration	Significantly inhibited	Increased

| SRX3207 | Significantly increased infiltration | Potently blocked | Significantly increased |

Treatment with **SRX3207** leads to a more robust increase in the infiltration and activation of cytotoxic CD8+ T cells within the tumor compared to Syk inhibition alone. This is a direct consequence of the profound reprogramming of TAMs, which, under the influence of **SRX3207**, shift from producing immunosuppressive factors to secreting pro-inflammatory cytokines that attract and activate effector T cells.

# Signaling Pathway and Experimental Workflow Diagrams

## Syk/PI3K Signaling in Macrophage-Mediated Immunosuppression

The following diagram illustrates the signaling pathway targeted by **SRX3207**. In the tumor microenvironment, various signals activate a Syk- and PI3K-dependent cascade in macrophages. This leads to the stabilization of HIF-1α and the transcription of genes that

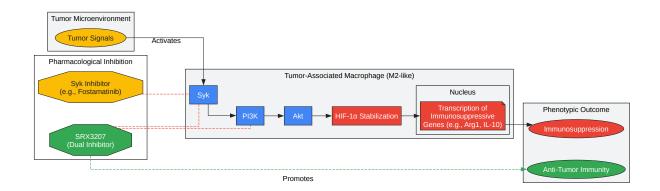




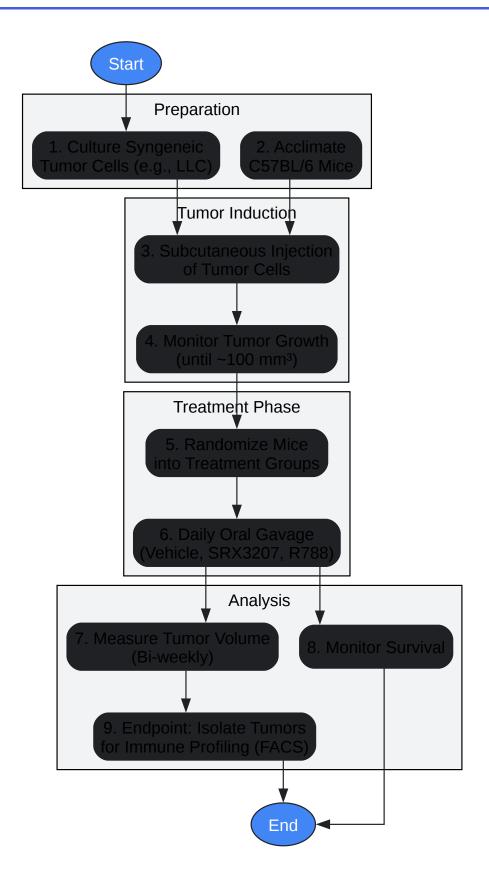
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suppress anti-tumor immunity. **SRX3207**, by inhibiting both Syk and PI3K, effectively shuts down this immunosuppressive program, promoting an M1-like, anti-tumor phenotype.









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